molecular formula C8H7FN2O2 B8795713 N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide

N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide

Cat. No.: B8795713
M. Wt: 182.15 g/mol
InChI Key: DXSBFTGUEOWLSD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide is an organic compound with the molecular formula C8H7FN2O2 It is characterized by the presence of a fluorophenyl group attached to a hydroxyiminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide typically involves the reaction of 4-fluoroaniline with glyoxylic acid oxime. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process can be summarized as follows:

    Starting Materials: 4-fluoroaniline and glyoxylic acid oxime.

    Reaction Conditions: Acidic medium, typically hydrochloric acid.

    Procedure: The 4-fluoroaniline is reacted with glyoxylic acid oxime in the presence of hydrochloric acid, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxime derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of substituents on the fluorophenyl ring.

Scientific Research Applications

N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-hydroxyiminoacetamide
  • N-(4-chlorophenyl)-2-hydroxyiminoacetamide
  • N-(4-methylphenyl)-2-hydroxyiminoacetamide

Uniqueness

N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its bromine, chlorine, and methyl analogs.

Properties

Molecular Formula

C8H7FN2O2

Molecular Weight

182.15 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C8H7FN2O2/c9-6-1-3-7(4-2-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)

InChI Key

DXSBFTGUEOWLSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=NO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 4-fluoro-phenylamine (5 g, 45.0 mmol) in water (150 mL), was added chloral hydrate (11.28 g, 67.56 mmol), sodium sulphate (31.97 g, 225.2 mmol), hydroxylamine hydrochloride (6.21, 90.0 mmol), conc. HCl (5 mL) and the reaction mixture was heated to 85° C. It was stirred for another 2 h at the same temperature. After completion of the reaction, a solid separated out. The reaction mixture was cooled to room temperature and filtered, washed with water (2-3 times) and dried to obtain the title compound as off white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.28 g
Type
reactant
Reaction Step One
Quantity
31.97 g
Type
reactant
Reaction Step One
Quantity
90 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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